molecular formula C17H22N2O2 B010075 1-(3-Indolylmethyl)nipecotic acid ethyl ester CAS No. 101602-77-1

1-(3-Indolylmethyl)nipecotic acid ethyl ester

Cat. No.: B010075
CAS No.: 101602-77-1
M. Wt: 286.37 g/mol
InChI Key: KQXOXXXVFSNDET-UHFFFAOYSA-N
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Description

It is primarily recognized for its ability to selectively inhibit the uptake of the neurotransmitter gamma-aminobutyric acid (GABA), making it a valuable tool in the study of neurological disorders such as epilepsy and anxiety.

Preparation Methods

The synthesis of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves several steps, typically starting with the preparation of the indole derivative. The synthetic route often includes the following steps:

    Formation of the Indole Derivative: This can be achieved through various methods, including Fischer indole synthesis or the Bartoli indole synthesis.

    Attachment of the Nipecotic Acid Moiety: This step involves the coupling of the indole derivative with nipecotic acid, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Chemical Reactions Analysis

1-(3-Indolylmethyl)nipecotic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Indolylmethyl)nipecotic acid ethyl ester has a wide range of scientific research applications:

    Neurology: It is extensively studied for its potential in treating neurological disorders.

    Pharmacology: The compound is used to study the modulation of GABAergic neurotransmission, providing insights into the mechanisms of various neurological conditions.

    Biochemistry: Researchers use this compound to investigate the biochemical pathways involving GABA and its role in neuronal activity.

Mechanism of Action

The mechanism of action of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves the selective inhibition of GABA uptake by neurons. GABA is an inhibitory neurotransmitter that regulates neuronal activity. By inhibiting GABA uptake, this compound increases the concentration of GABA in the synaptic cleft, leading to enhanced inhibition of neuronal activity. This mechanism is crucial for its effects in reducing seizure activity and anxiety.

Comparison with Similar Compounds

1-(3-Indolylmethyl)nipecotic acid ethyl ester can be compared with other GABA uptake inhibitors, such as:

    Tiagabine: Another GABA uptake inhibitor used in the treatment of epilepsy.

    Nipecotic Acid: The parent compound of this compound, also known for its GABA uptake inhibitory properties.

    Gabapentin: Although not a direct GABA uptake inhibitor, it modulates GABAergic activity and is used in the treatment of epilepsy and neuropathic pain.

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of GABA uptake, making it a valuable tool in neurological research.

Properties

IUPAC Name

ethyl 1-(1H-indol-3-ylmethyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-21-17(20)13-6-5-9-19(11-13)12-14-10-18-16-8-4-3-7-15(14)16/h3-4,7-8,10,13,18H,2,5-6,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXOXXXVFSNDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906392
Record name Ethyl 1-[(1H-indol-3-yl)methyl]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101602-77-1
Record name Nipecotic acid, 1-(3-indolylmethyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101602771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-[(1H-indol-3-yl)methyl]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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